K-TMZ

Description

Structure

3D Structure

Properties

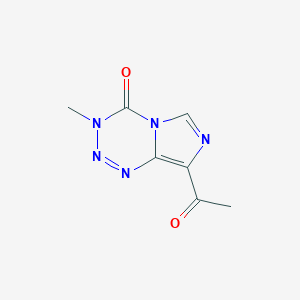

Molecular Formula |

C7H7N5O2 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |

InChI |

InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3 |

InChI Key |

QXYCTGXCOQXVRU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |

Canonical SMILES |

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |

Appearance |

A solution in methyl acetate |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K-TMZ |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of Temozolomide

An In-Depth Technical Guide to the Mechanism of Action of Temozolomide

Abstract

Temozolomide (TMZ) is a cornerstone oral alkylating agent in the treatment of glioblastoma (GBM) and other malignant gliomas.[1] Its efficacy is intrinsically linked to its ability to induce specific DNA lesions, the cellular response to this damage, and the DNA repair capacity of the tumor cells. This document provides a comprehensive technical overview of the molecular mechanisms underpinning TMZ's cytotoxic action, the pathways governing cellular fate in response to treatment, and the primary mechanisms of resistance. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical molecular pathways are visualized to offer a multi-faceted understanding of this crucial chemotherapeutic agent.

Pharmacokinetics and Bioactivation

Temozolomide (3,4-dihydro-3-methyl-4-oxoimidazole-5-carboxamide) is a lipophilic prodrug with a low molecular weight, allowing it to efficiently cross the blood-brain barrier.[2][3] It is characterized by high oral bioavailability, approaching 100%.[2] Following administration, TMZ is stable under acidic conditions but undergoes rapid, non-enzymatic hydrolysis at physiological pH (approximately 7.4) to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC is an unstable intermediate that further decomposes to a methyldiazonium cation, the ultimate alkylating species, and 5-aminoimidazole-4-carboxamide (AIC).[3][4]

Caption: Bioactivation cascade of Temozolomide to its ultimate alkylating agent.

Molecular Mechanism of Action: DNA Alkylation

The highly reactive methyldiazonium cation transfers a methyl group to nucleophilic sites on DNA bases.[4] This methylation occurs at several positions, but three are most significant for the drug's activity[2][4][5]:

-

N7-methylguanine (N7-MeG): Constitutes the majority (~70%) of lesions.

-

N3-methyladenine (N3-MeA): Accounts for approximately 9% of lesions.

-

O6-methylguanine (O6-MeG): Represents a smaller fraction (~5-6%) of lesions but is the primary driver of TMZ's cytotoxic and anti-tumor effects.[2][6][7]

While N7-MeG and N3-MeA adducts are typically repaired efficiently by the Base Excision Repair (BER) pathway, the O6-MeG lesion is more persistent and cytotoxic.[7][8][9]

The Central Role of O6-Methylguanine and DNA Mismatch Repair

The cytotoxicity of TMZ is critically dependent on the cellular processing of the O6-MeG lesion. The fate of a cell following O6-MeG formation is largely determined by the interplay between the DNA Mismatch Repair (MMR) system and the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5][7]

The Cytotoxic Pathway in MGMT-Deficient Cells

In cells lacking sufficient MGMT activity, the O6-MeG adduct persists. During DNA replication, DNA polymerase incorrectly pairs thymine (T) opposite the O6-MeG lesion instead of cytosine (C).[5][10] This O6-MeG:T mispair is recognized by the MMR system (including key proteins like MSH2 and MSH6).[3][6] The MMR machinery attempts to excise the newly synthesized strand containing the mismatched thymine. However, because the O6-MeG lesion remains on the template strand, a new thymine is re-inserted in subsequent repair attempts. This leads to repeated, "futile" cycles of MMR activity.[5][10] These futile cycles eventually generate DNA double-strand breaks (DSBs), which are highly toxic lesions that trigger downstream cell death pathways.[6][11] Therefore, an intact MMR system is paradoxically required for TMZ to exert its cell-killing effect.[3][10]

The Resistance Pathway in MGMT-Proficient Cells

MGMT is a "suicide" repair enzyme that directly reverses O6-MeG lesions by transferring the methyl group from the guanine to one of its own cysteine residues.[7][12] This action restores the guanine base but inactivates the MGMT protein.[13] In tumor cells with high MGMT expression, O6-MeG adducts are repaired before they can lead to the formation of O6-MeG:T mispairs during replication.[12][14] This prevents the initiation of futile MMR cycles and the formation of lethal DSBs, conferring significant resistance to TMZ.[7][15] The methylation status of the MGMT gene promoter is a key clinical biomarker; promoter methylation leads to gene silencing, low MGMT protein expression, and consequently, greater sensitivity to TMZ and improved patient survival.[11][13]

Caption: Divergent cellular fates following O6-MeG lesion formation.

Downstream Signaling and Cellular Fate

The generation of DSBs activates the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, cell death.

Key DDR pathways activated by TMZ-induced damage include:

-

ATR/CHK1 Axis: The MRN complex recognizes the DNA damage, leading to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (CHK1).[6][8][16]

-

p53 Pathway: The tumor suppressor protein p53 is a central mediator of the response.[10] Activated p53 can induce the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that is crucial for enforcing cell cycle arrest.[10][16][17]

The ultimate fate of the cell is context-dependent and can include:

-

G2/M Cell Cycle Arrest: This is a prominent response to TMZ, providing time for the cell to attempt DNA repair.[6][17][18] The ATR/CHK1 pathway mediates this arrest through the degradation of the CDC25c phosphatase, which is required for entry into mitosis.[6][16]

-

Apoptosis: If the DNA damage is too severe, cells undergo programmed cell death. This is often a late response, occurring several days after initial drug exposure.[5][11][19]

-

Cellular Senescence: TMZ can also induce a state of permanent cell cycle arrest known as senescence.[6][16][20] This response is also triggered by the O6-MeG lesion and is dependent on the activation of p53 and p21.[16][20] Senescent cells remain metabolically active and can secrete a variety of factors (the Senescence-Associated Secretory Phenotype or SASP), which can have complex effects on the tumor microenvironment.[16]

Caption: Key DNA Damage Response (DDR) pathways activated by TMZ.

Quantitative Data Summary

The efficacy of Temozolomide has been quantified in numerous preclinical and clinical studies.

Table 1: Clinical Efficacy of Temozolomide in Glioblastoma

| Metric | Radiation Alone | Radiation + TMZ | Source(s) |

|---|---|---|---|

| Median Overall Survival | 12.1 months | 14.6 months | [13] |

| Median Overall Survival (Elderly Patients) | 7.6 months | 9.3 months | [1] |

| Median Progression-Free Survival (Elderly Patients) | 3.9 months | 5.3 months | [1] |

| 2-Year Survival Rate | 10.4% | 26.5% |[13] |

Table 2: Efficacy of Extended Adjuvant Temozolomide (Meta-Analysis)

| Metric | Standard TMZ (≤6 cycles) | Extended TMZ (>6 cycles) | P-value | Source(s) |

|---|---|---|---|---|

| Median Progression-Free Survival | 10.0 months | 12.0 months | P = 0.27 | [21] |

| Median Overall Survival | 24.0 months | 23.0 months | P = 0.73 |[21] |

Table 3: Preclinical Efficacy of Temozolomide (Meta-Analysis of Animal Models)

| Metric | Effect Size (vs. Control) | 95% Confidence Interval | Source(s) |

|---|---|---|---|

| Survival Prolongation | Factor of 1.88 | 1.74–2.03 | [22] |

| Tumor Volume Reduction | 50.4% | 41.8–58.9% |[22] |

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of TMZ on cell metabolic activity, an indicator of viability.[23]

-

Cell Seeding: Plate cells (e.g., U87, LN-229 glioblastoma lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of TMZ in appropriate cell culture medium. Replace the medium in the wells with the TMZ-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, to allow for the delayed cytotoxic effects of TMZ to manifest.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve and calculate the IC50 (the concentration of TMZ that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[6][17]

Caption: Experimental workflow for cell cycle analysis post-TMZ treatment.

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 60-70% confluency, treat them with the desired concentration of TMZ or vehicle control.

-

Harvesting: At various time points post-treatment (e.g., 48, 72, 96 hours), harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in the 4n peak indicates a G2/M arrest.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis. Collect both adherent and floating cells to include the apoptotic population.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and incubate in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI Addition: Add Propidium Iodide (PI) to the cell suspension immediately before analysis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: Analyze the stained cells promptly.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Glioblastoma - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. A Systematic Review and Meta-Analysis on the Number of Adjuvant Temozolomide Cycles in Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Systematic review and meta-analysis of temozolomide in animal models of glioma: was clinical efficacy predicted? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

Spontaneous Hydrolysis of Temozolomide to MTIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical transformation of the alkylating agent Temozolomide (TMZ) into its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), through spontaneous hydrolysis. This process is fundamental to the cytotoxic mechanism of TMZ, a key chemotherapeutic agent in the treatment of glioblastoma multiforme.

Introduction

Temozolomide is a prodrug that relies on chemical conversion under physiological conditions to exert its therapeutic effect. The primary activation step is a spontaneous, non-enzymatic hydrolysis to the highly reactive MTIC. The stability of TMZ is highly pH-dependent; it is relatively stable under acidic conditions but degrades rapidly at neutral and alkaline pH.[1][2] This guide delves into the mechanism of this critical hydrolysis, presents quantitative data on its kinetics, details experimental protocols for its study, and illustrates the key pathways involved.

The Chemical Pathway of Temozolomide Activation

The activation of Temozolomide is a two-step process that begins with its hydrolysis to MTIC, which then decomposes to yield the ultimate alkylating species.

Hydrolysis of Temozolomide to MTIC

Under physiological pH (approximately 7.4), the imidazotetrazine ring of Temozolomide undergoes a nucleophilic attack by a water molecule. This leads to the opening of the ring and the formation of the linear triazene, MTIC. This conversion is the rate-limiting step in the activation of TMZ and is highly dependent on the pH of the environment.

Decomposition of MTIC

MTIC is an unstable intermediate with a very short half-life. It rapidly decomposes into 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation. The methyldiazonium ion is a potent methylating agent that readily transfers a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine and the N3 position of adenine. This DNA methylation is the primary mechanism of TMZ-induced cytotoxicity, leading to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.

Quantitative Data on Temozolomide Hydrolysis

The rate of Temozolomide hydrolysis is critically dependent on pH and temperature. The following tables summarize key quantitative data from the literature.

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) (h⁻¹) | Reference(s) |

| < 4 | 25 | Stable | - | [3] |

| 1.2 | Not Specified | - | 0.0011 | [4] |

| 4.5 | Not Specified | - | 0.0011 | [4] |

| 7.0 | Room Temperature | - | - | [1] |

| 7.4 | Not Specified | - | 0.0453 | [4] |

| 7.9 | Room Temperature | 33 min / 28 min | - | [1] |

| > 7 | Not Specified | Rapid Degradation | - | [2] |

| 9.0 | Not Specified | Complete decomposition within 30 min | - | [2] |

Table 1: pH-Dependent Stability of Temozolomide

| Condition | Temperature (°C) | Half-life (t½) | Reference(s) |

| In human plasma | 37 | 15 min | [3] |

| 2.5 mg/mL solution (dark) | 22 (Room Temp) | 65 days | [5] |

| 1.25 mg/mL solution | 5 (Refrigerator) | 87 weeks | [5] |

Table 2: Temperature-Dependent Stability of Temozolomide

Experimental Protocols

The study of Temozolomide hydrolysis to MTIC can be performed using various analytical techniques. Below are detailed methodologies for HPLC and UV-Vis spectrophotometry.

HPLC Method for Determination of Temozolomide and its Degradation Products

This method allows for the separation and quantification of TMZ and its metabolites.

4.1.1. Materials and Reagents

-

Temozolomide (TMZ) standard

-

Acetonitrile (HPLC grade)

-

Acetic acid (analytical grade)

-

Sodium acetate (analytical grade)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD)[6]

-

A C18 reverse-phase column (e.g., 150x4.6 mm, 5 µm particle size)[6]

-

Data acquisition and processing software

4.1.3. Chromatographic Conditions

-

Mobile Phase: Aqueous acetate buffer (0.02 M)-acetonitrile (90:10, v/v), pH adjusted to 4.5.[6]

-

Flow Rate: 0.8 mL/min[6]

-

Column Temperature: 30°C[6]

-

Injection Volume: 30 µL[6]

-

Detection Wavelength: 260 nm[6]

4.1.4. Procedure

-

Standard Solution Preparation: Prepare a stock solution of TMZ in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: For stability studies, dissolve TMZ in buffer solutions of varying pH or in the desired matrix (e.g., plasma). At specified time points, take aliquots of the sample. To stop the degradation for analysis, samples can be acidified to a pH < 4.[3]

-

Analysis: Inject the standards and samples into the HPLC system.

-

Data Analysis: Quantify the concentration of TMZ in the samples by comparing the peak area to the calibration curve.

UV-Vis Spectrophotometry for Monitoring Temozolomide Degradation

This method provides a simpler, though less specific, way to monitor the overall degradation of TMZ.

4.2.1. Materials and Reagents

-

Temozolomide (TMZ)

-

Buffer solutions of desired pH (e.g., McIlvaine's citric acid phosphate buffer)[5]

-

Deionized water

4.2.2. Instrumentation

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

4.2.3. Procedure

-

Solution Preparation: Prepare a solution of TMZ in the buffer of interest at a known concentration.

-

Spectrophotometric Measurement: Immediately measure the initial absorbance of the TMZ solution at its maximum wavelength (λmax), which is approximately 330 nm.[5]

-

Time-course Monitoring: At regular time intervals, measure the absorbance of the solution at 330 nm. A decrease in absorbance over time indicates the degradation of TMZ.

-

Data Analysis: Plot absorbance versus time. The degradation rate can be determined from the slope of this plot, and the half-life can be calculated assuming first-order kinetics.

Cellular Signaling Pathways of Temozolomide-Induced Cytotoxicity

The methylation of DNA by the active metabolite of TMZ triggers a cascade of cellular events, primarily involving DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.

The presence of O6-methylguanine in DNA is recognized by the mismatch repair (MMR) system. This triggers a futile cycle of repair attempts, leading to DNA double-strand breaks. These breaks activate the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[7] Activated ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[7][8] Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of pro-apoptotic genes like BAX and the cell cycle inhibitor p21.[8] This cascade ultimately culminates in the activation of caspases and the execution of apoptosis.

Conclusion

The spontaneous hydrolysis of Temozolomide to MTIC is a pivotal step in its mechanism of action. A thorough understanding of the kinetics and the factors influencing this conversion is essential for optimizing its therapeutic efficacy and for the development of novel drug delivery systems that can modulate its stability and activation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this important chemotherapeutic agent.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic analysis and stability of anti-tumor agent temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UV spectroscopic method for estimation of temozolomide: Application in stability studies in simulated plasma pH, degradation rate kinetics, formulation design, and selection of dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Cell Cycle Checkpoints and p53 Function on the Toxicity of Temozolomide in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Effects of Temozolomide on Glioblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months.[1] The current standard of care involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1][2] TMZ is a prodrug that, under physiological pH, converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][5] The most cytotoxic lesion is O6-methylguanine (O6-meG), which, if unrepaired, leads to DNA mismatches, futile DNA mismatch repair (MMR) cycles, DNA double-strand breaks (DSBs), and ultimately, cell cycle arrest and apoptosis.[4][6][7]

Despite its central role in GBM therapy, both intrinsic and acquired resistance to TMZ remain significant clinical challenges.[1] This technical guide provides a comprehensive overview of the effects of TMZ on glioblastoma cell lines, focusing on its mechanisms of action, the induction of various cellular responses, and the key signaling pathways involved. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visualizations of cellular pathways and workflows to facilitate a deeper understanding of TMZ's impact on glioblastoma.

Quantitative Analysis of Temozolomide's Effects

The cellular response to temozolomide is heterogeneous and depends on the genetic background of the glioblastoma cell line, particularly the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[8][9] The following tables summarize the quantitative effects of TMZ on cell viability, apoptosis, and cell cycle distribution in various commonly used glioblastoma cell lines.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for TMZ in glioblastoma cell lines are highly variable across studies, reflecting differences in experimental protocols and the inherent heterogeneity of the cell lines.[1]

| Cell Line | MGMT Status | IC50 (µM) | Exposure Time (hours) | Reference |

| U87MG | Unmethylated (Expressing) | 123.9 (median) | 24 | [9] |

| 223.1 (median) | 48 | [9] | ||

| 230.0 (median) | 72 | [9] | ||

| 170.0 | 72 | [10] | ||

| ~105 | 120 | [5] | ||

| U251MG | Methylated (Low/No Expression) | 240.0 (median) | 48 | [9] |

| 176.5 (median) | 72 | [9] | ||

| ~125 | 120 | [5] | ||

| T98G | Unmethylated (Expressing) | 438.3 (median) | 72 | [9] |

| >250 to 1585 | Not Specified | [1] | ||

| ~247 | 120 | [5] | ||

| A172 | Methylated (Low/No Expression) | 14.1 ± 1.1 | 120 | |

| LN229 | Methylated (Low/No Expression) | 14.5 ± 1.1 | 120 |

Induction of Apoptosis

Temozolomide treatment leads to the induction of programmed cell death, or apoptosis. The extent of apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | TMZ Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |

| U373 (Parental) | 150 | 72 | 16.8 | [6] |

| U373 (TMZ-Resistant) | 150 | 72 | 2.2 | [6] |

| LN229 (Parental) | 150 | 72 | Data indicates significant apoptosis | [6] |

| LN229 (TMZ-Resistant) | 150 | 72 | Data indicates suppressed apoptosis | [6] |

Cell Cycle Arrest

A hallmark of the cellular response to TMZ-induced DNA damage is an arrest in the G2/M phase of the cell cycle. This allows time for DNA repair before the cell enters mitosis.

| Cell Line | TMZ Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase | Reference |

| A172 | IC50 | 120 | 48.24 | |

| LN229 | IC50 | 120 | 23.53 | |

| LN229 (Parental) | Not Specified | Not Specified | 46.1 | [6] |

| LN229 (TMZ-Resistant) | Not Specified | Not Specified | 29.1 | [6] |

| U251 | 100 | 48 | Significant increase | |

| U87 | 50 | Not Specified | Significant increase |

Key Signaling Pathways Affected by Temozolomide

The cellular response to temozolomide is orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying mechanisms of resistance and developing novel therapeutic strategies.

DNA Damage Response and Apoptosis Induction

MGMT-mediated Resistance to Temozolomide

Other Signaling Pathways Implicated in TMZ Response

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of temozolomide on glioblastoma cell lines.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Temozolomide (TMZ)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of TMZ in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the TMZ dilutions or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 120 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated glioblastoma cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with TMZ for the desired time and concentration. Include an untreated control.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and untreated glioblastoma cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with TMZ for the desired time and concentration.

-

Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

General Protocol:

-

Lyse TMZ-treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., MGMT, MSH2, MSH6, p53, cleaved caspase-3) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control such as β-actin or GAPDH.

qRT-PCR for Gene Expression Analysis

Quantitative real-time PCR is used to measure the expression levels of specific genes.

General Protocol:

-

Isolate total RNA from TMZ-treated and untreated cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and gene-specific primers. Primer sequences should be designed or obtained from published literature and validated.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

Example Primer Sequences (Human):

-

MGMT Forward: 5'-GGC TGA ATG CCT ATT TCC AC-3'

-

MGMT Reverse: 5'-GCA CCA CTT CTG TTT GCT CA-3'

-

MSH2 Forward: 5'-GAT GCA GAG AGG AGA GCA AA-3'

-

MSH2 Reverse: 5'-TTC TGA GCA GCA GGA CAA GT-3'

-

MSH6 Forward: 5'-GGA GCA AAG ACC AAG AAG CA-3'

-

MSH6 Reverse: 5'-GCT TCC TCC TCC TTT GTC AC-3'

Experimental and Workflow Diagrams

General Experimental Workflow for TMZ Effect Analysis

Conclusion

Temozolomide remains a cornerstone in the treatment of glioblastoma. Its efficacy is, however, limited by both intrinsic and acquired resistance. A thorough understanding of its molecular mechanisms of action and the cellular responses it elicits is paramount for the development of more effective therapeutic strategies. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved in the response of glioblastoma cell lines to temozolomide. The presented information is intended to serve as a foundation for future research aimed at overcoming TMZ resistance and improving patient outcomes in this devastating disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Temozolomide Resistance Using a Novel Acquired Resistance Model in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jnnp-bmj-com.bibliotheek.ehb.be [jnnp-bmj-com.bibliotheek.ehb.be]

- 8. biorxiv.org [biorxiv.org]

- 9. Resveratrol abrogates the Temozolomide-induced G2 arrest leading to mitotic catastrophe and reinforces the Temozolomide-induced senescence in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early Preclinical Efficacy of Temozolomide: A Technical Overview

This technical guide provides an in-depth analysis of the foundational preclinical studies that established the efficacy of Temozolomide (TMZ), a pivotal oral alkylating agent in neuro-oncology. The focus is on the core data, experimental designs, and molecular mechanisms that underpinned its translation to clinical use, particularly for glioblastoma (GBM).

Core Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to the active compound, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] The cytotoxic effect of MTIC is primarily mediated through the methylation of DNA.[1][2] It delivers a methyl group to several positions on purine bases, but the three most significant sites are the N7-guanine, N3-adenine, and O6-guanine positions.[3][4]

While methylation at the N7 and N3 positions creates lesions that are typically handled by the Base Excision Repair (BER) pathway, the methylation at the O6 position of guanine (O6-MeG) is the primary driver of TMZ's cytotoxic activity.[3][4][5] This O6-MeG lesion preferentially mispairs with thymine instead of cytosine during DNA replication.[5][6] This mismatch triggers a futile cycle of repair by the Mismatch Repair (MMR) system, which, unable to resolve the mismatch, ultimately leads to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and the induction of apoptosis (programmed cell death).[1][7][8]

The Central Role of MGMT in Resistance

The most significant mechanism of resistance to Temozolomide is conferred by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3][9][10] MGMT is a "suicide" enzyme that directly reverses the cytotoxic O6-MeG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[3][4] This action repairs the DNA damage before it can trigger the MMR system and apoptosis, thereby rendering the cell resistant to TMZ's effects.[3][4]

Crucially, the expression of the MGMT gene is often epigenetically silenced in a subset of gliomas through promoter methylation.[9][11] When the MGMT promoter is hypermethylated, transcription of the gene is inhibited, leading to low or absent levels of MGMT protein.[11] These MGMT-deficient tumors are unable to repair the O6-MeG lesions efficiently and are therefore significantly more sensitive to Temozolomide therapy.[9][12][13] This correlation between MGMT promoter methylation and TMZ sensitivity was a critical finding in preclinical studies and has become a key predictive biomarker in the clinical management of glioblastoma.[11][12]

Quantitative Efficacy Data from Preclinical Models

In Vitro Cytotoxicity

Early preclinical assessments heavily relied on in vitro studies using panels of human glioma cell lines. These experiments were crucial for determining the cytotoxic concentrations of TMZ and for observing the differential sensitivity related to MGMT status. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Cytotoxicity of Temozolomide in Human Glioma Cell Lines

| Cell Line | MGMT Status | Treatment Duration | IC50 (µM) | Reference |

|---|---|---|---|---|

| U87MG | Methylated (Low MGMT) | 48 hours | ~930 (as LC50) | [6] |

| U87 | Methylated (Low MGMT) | 72 hours | Not specified, but sensitive | [13] |

| U373 | Methylated (Low MGMT) | 72 hours | Not specified, but sensitive | [13] |

| T98G | Unmethylated (High MGMT) | 48 hours | ~3,930 (as LC50) | [6] |

| T98G | Unmethylated (High MGMT) | 72 hours | Resistant | [11][13] |

| LN18 | Unmethylated (High MGMT) | 72 hours | Resistant | [13] |

| U138MG | Not specified | 48 hours | ~810 (as LC50) |[6] |

Note: LC50 (Lethal Concentration, 50%) is used interchangeably with IC50 in some sources to denote the concentration that kills 50% of cells.

In Vivo Efficacy in Xenograft Models

Animal models, particularly orthotopic xenografts where human glioma cells are implanted into the brains of immunodeficient mice, were vital for evaluating TMZ's efficacy in vivo. These studies demonstrated the drug's ability to cross the blood-brain barrier and exert an anti-tumor effect.[2]

Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models

| Xenograft Line | MGMT Status | Treatment Regimen (Oral) | Primary Outcome | Reference |

|---|---|---|---|---|

| GBM12 | Methylated | Not specified | High sensitivity; 51-day increase in median survival (p<0.0001) | [9] |

| GBM14 | Unmethylated | Not specified | High sensitivity; 70-day increase in median survival (p<0.0001) | [9] |

| GBM43 | Unmethylated | Not specified | Relative resistance; 25-day increase in median survival (p=0.003) | [9] |

| GBM44 | Unmethylated | Not specified | Relative resistance; 6-day reduction in median survival (p=0.81) | [9] |

| Pediatric Models (various) | Low MGMT | 22-44 mg/kg, daily x 5 | Tumor regressions observed | [14] |

| Pediatric Models (various) | High MGMT | 66-100 mg/kg, daily x 5 | Reduced activity, required higher doses |[14] |

A meta-analysis of 60 preclinical studies involving 2,443 animals confirmed these findings, showing that on average, Temozolomide prolonged survival by a factor of 1.88 and reduced tumor volume by 50.4% compared to controls.

Key Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method to quantify TMZ's cytotoxic effects on glioma cell lines.[6]

-

Cell Seeding: Glioma cells (e.g., 5x10³ cells/well) are seeded in triplicate into 24- or 96-well microtiter plates and allowed to adhere overnight.[6]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of TMZ (e.g., 0.1 to 1,000 µM).[14] Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[6][15]

-

MTT Incubation: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent like dimethyl sulfoxide (DMSO).[6]

-

Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

In Vivo Orthotopic Xenograft Model

This protocol simulates tumor growth in the brain and assesses systemic drug efficacy.

Conclusion on Preclinical Evidence

The early preclinical evaluation of Temozolomide provided a robust and compelling case for its clinical development. In vitro studies consistently demonstrated its cytotoxicity against glioma cells, and critically, uncovered the pivotal role of the MGMT DNA repair protein as the primary determinant of sensitivity. This finding was strongly corroborated by in vivo xenograft models, which showed that tumors with low MGMT expression were exquisitely sensitive to TMZ, leading to significant survival benefits.[9][14] These foundational studies not only established the therapeutic potential of Temozolomide but also provided a key predictive biomarker—MGMT promoter methylation—that remains indispensable in the modern management of glioblastoma.

References

- 1. mdpi.com [mdpi.com]

- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Temozolomide and AZD7762 Induce Synergistic Cytotoxicity Effects on Human Glioma Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Resveratrol abrogates the Temozolomide-induced G2 arrest leading to mitotic catastrophe and reinforces the Temozolomide-induced senescence in glioma cells [inis.iaea.org]

- 8. google.com [google.com]

- 9. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]

- 12. Glioblastoma - Wikipedia [en.wikipedia.org]

- 13. meridian.allenpress.com [meridian.allenpress.com]

- 14. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Advent of Temozolomide: A Technical History of a Brain Cancer Breakthrough

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) stands as a cornerstone in the treatment of glioblastoma, the most aggressive form of brain cancer. Its development marks a significant milestone in neuro-oncology, transforming the therapeutic landscape for a disease with a historically grim prognosis. This in-depth technical guide chronicles the history of Temozolomide's development, from its rational design and synthesis to its establishment as a standard of care. We will delve into the pivotal preclinical and clinical studies that defined its efficacy, explore its mechanism of action and the pathways governing resistance, and provide detailed experimental protocols for key investigations.

The Genesis of Temozolomide: A Story of Rational Drug Design

The journey of Temozolomide began in the late 1970s at Aston University in Birmingham, UK, within the Cancer Research Campaign Experimental Chemotherapy Research Group, led by Professor Malcolm Stevens.[1][2][3] The team's work was built upon the understanding of DNA alkylating agents, a class of chemotherapy that exerts its cytotoxic effects by attaching alkyl groups to DNA, thereby disrupting its structure and function.

The goal was to synthesize a new generation of alkylating agents with improved properties, particularly the ability to cross the blood-brain barrier and a more favorable toxicity profile. This led to the creation of a series of mitozolomide analogues, culminating in the synthesis of Temozolomide (3-methyl-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide).[4] A key feature of TMZ's design is its spontaneous, non-enzymatic conversion under physiological pH to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[5][6] This active compound is the ultimate DNA methylating agent, adding a methyl group primarily to the O6 and N7 positions of guanine and the N3 position of adenine in DNA.[7]

Preclinical Development: Establishing the Foundation

The promising chemical properties of Temozolomide prompted extensive preclinical evaluation to ascertain its anticancer activity and safety profile. These studies, conducted in the 1980s and early 1990s, were instrumental in building the case for its clinical investigation.

In Vitro Studies: Demonstrating Potency in Glioma Cell Lines

Initial in vitro studies focused on evaluating the cytotoxicity of Temozolomide against a panel of human glioma cell lines. These experiments were crucial for determining the drug's potency and for identifying cell lines with varying degrees of sensitivity, which later aided in understanding mechanisms of resistance.

Table 1: In Vitro Efficacy of Temozolomide in Human Glioblastoma Cell Lines

| Cell Line | MGMT Status | IC50 (µM) | Exposure Time (hours) |

| U87 MG | Methylated | ~100 - 300 | 72 |

| U251 MG | Unmethylated | ~200 - 500 | 72 |

| T98G | Unmethylated | > 500 | 72 |

| A172 | Methylated | ~50 - 200 | 72 |

Note: IC50 values can vary between studies due to differences in experimental conditions.

-

Cell Culture: Human glioblastoma cell lines (e.g., U87 MG, U251 MG, T98G, A172) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Temozolomide Treatment: Temozolomide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0-1000 µM). The culture medium in the wells is replaced with the medium containing the different concentrations of Temozolomide.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of Temozolomide that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Studies: Efficacy in Animal Models of Glioblastoma

Following the promising in vitro results, the efficacy of Temozolomide was evaluated in various preclinical animal models of glioblastoma. These studies were critical for assessing the drug's ability to cross the blood-brain barrier, its anti-tumor activity in a physiological context, and its impact on survival.

Table 2: In Vivo Efficacy of Temozolomide in Orthotopic Glioblastoma Xenograft Models

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| Nude Mice | U87 MG | 5-10 mg/kg/day, oral, for 5 days | Significant inhibition of tumor growth and increased median survival. |

| Nude Rats | U251 MG | 10-20 mg/kg/day, oral, for 5 days | Delayed tumor progression and prolonged survival. |

-

Cell Preparation: Human glioblastoma cells (e.g., U87 MG) are harvested from culture, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5-10 µL.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice), typically 6-8 weeks old, are used.

-

Stereotactic Intracranial Injection: The animals are anesthetized, and their heads are fixed in a stereotactic frame. A small burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma). A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma (e.g., the striatum) at a specific depth (e.g., 3-4 mm).

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Temozolomide Treatment: Once the tumors are established (e.g., reaching a certain size or bioluminescence signal), the animals are randomized into treatment and control groups. Temozolomide is administered, typically orally via gavage, at a specified dose and schedule (e.g., 5-10 mg/kg/day for 5 consecutive days). The control group receives the vehicle (e.g., saline or DMSO).

-

Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals using imaging. Survival is monitored daily, and the median survival time for each group is calculated.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are used to compare the tumor volumes between the treatment and control groups. Survival data are analyzed using Kaplan-Meier curves and the log-rank test.

Clinical Development: From Bench to Bedside

The compelling preclinical data paved the way for the clinical development of Temozolomide. A series of Phase I, II, and III clinical trials were conducted to evaluate its safety, pharmacokinetics, and efficacy in patients with brain cancer.

Early Phase Clinical Trials

Phase I trials in the early 1990s established the safety profile and the maximum tolerated dose of Temozolomide. These were followed by Phase II trials that demonstrated promising activity in patients with recurrent anaplastic astrocytoma and glioblastoma. These encouraging results led to the landmark Phase III trial that would solidify Temozolomide's place in the treatment of glioblastoma.

The Pivotal Phase III Trial: The "Stupp Regimen"

In 2005, the results of a large, randomized, multicenter Phase III trial conducted by the European Organisation for Research and Treatment of Cancer (EORTC) and the National Cancer Institute of Canada Clinical Trials Group (NCIC) were published in the New England Journal of Medicine. This trial, led by Dr. Roger Stupp, fundamentally changed the standard of care for newly diagnosed glioblastoma.

The trial enrolled 573 patients who were randomly assigned to receive either standard radiotherapy alone or radiotherapy with concomitant daily Temozolomide, followed by six cycles of adjuvant Temozolomide.

Table 3: Key Results of the EORTC-NCIC Phase III Trial (Stupp et al., 2005)

| Outcome | Radiotherapy Alone | Radiotherapy + Temozolomide | p-value |

| Number of Patients | 286 | 287 | |

| Median Age (years) | 56 | 56 | |

| Median Survival (months) | 12.1 | 14.6 | <0.001 |

| 2-Year Survival Rate | 10.4% | 26.5% | <0.001 |

The results were unequivocal: the addition of Temozolomide to radiotherapy significantly improved both median survival and the two-year survival rate with a manageable safety profile. This combination, now famously known as the "Stupp regimen," was rapidly adopted as the new global standard of care for newly diagnosed glioblastoma.

-

Patient Population: Adult patients with newly diagnosed, histologically confirmed glioblastoma.

-

Surgical Resection: Maximal safe surgical resection of the tumor is performed.

-

Concomitant Phase:

-

Radiotherapy: Patients receive fractionated external beam radiotherapy to the tumor bed with a margin, typically to a total dose of 60 Gy, administered in 30 fractions of 2 Gy over 6 weeks.

-

Temozolomide: Concurrently with radiotherapy, patients receive oral Temozolomide at a dose of 75 mg/m² of body-surface area per day, seven days a week, from the first to the last day of radiotherapy.

-

-

Adjuvant Phase:

-

Four weeks after the completion of the concomitant phase, patients begin adjuvant Temozolomide.

-

Temozolomide: Patients receive oral Temozolomide for five days every 28-day cycle for six cycles. The dose for the first cycle is 150 mg/m² per day, and if well-tolerated, the dose is increased to 200 mg/m² per day for the subsequent five cycles.

-

-

Monitoring: Patients are closely monitored for treatment-related toxicity, including regular blood counts. Tumor response and progression are assessed with regular MRI scans.

Mechanism of Action and Resistance

The efficacy of Temozolomide is intrinsically linked to its ability to induce DNA damage. However, the development of resistance is a major clinical challenge. Understanding the molecular pathways involved in both the drug's action and the emergence of resistance is crucial for developing strategies to overcome it.

The DNA Alkylation and Damage Response

As previously mentioned, Temozolomide's active metabolite, MTIC, methylates DNA at several positions. The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct. This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that ultimately triggers cell cycle arrest and apoptosis.

Figure 1: Simplified signaling pathway of Temozolomide's mechanism of action.

The Central Role of MGMT in Resistance

The primary mechanism of resistance to Temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can trigger cell death. The expression of the MGMT gene is often silenced in glioblastoma tumors through methylation of its promoter region. Patients with a methylated MGMT promoter have lower levels of the MGMT protein and, consequently, a better response to Temozolomide.

Other Resistance Pathways: Mismatch Repair and Base Excision Repair

While MGMT is the dominant factor, other DNA repair pathways also play a role in Temozolomide resistance. A deficient mismatch repair (MMR) system can lead to tolerance of the O6-MeG adducts, preventing the induction of apoptosis. Conversely, the base excision repair (BER) pathway is involved in repairing other methylated bases, such as N7-methylguanine and N3-methyladenine. Upregulation of the BER pathway can contribute to Temozolomide resistance.

Figure 2: Overview of the key pathways involved in Temozolomide resistance.

Conclusion and Future Directions

The development of Temozolomide represents a paradigm shift in the management of glioblastoma. Its history is a testament to the power of rational drug design, rigorous preclinical testing, and well-designed clinical trials. The "Stupp regimen" remains the standard of care, having significantly improved survival for a patient population with limited therapeutic options.

However, the challenge of intrinsic and acquired resistance remains. Ongoing research is focused on strategies to overcome Temozolomide resistance, including the development of MGMT inhibitors, combination therapies with other targeted agents and immunotherapies, and novel drug delivery systems to enhance its therapeutic index. The story of Temozolomide is far from over, and its continued study will undoubtedly lead to further advances in the fight against brain cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Temozolomide Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Temozolomide (TMZ) to mice in a preclinical research setting. These guidelines are intended to ensure consistency, reproducibility, and safety in studies evaluating the efficacy and mechanism of action of TMZ, particularly in oncology models.

Introduction

Temozolomide is an oral alkylating agent used in the treatment of human brain cancers, most notably glioblastoma (GBM).[1][2] Its mechanism of action involves the methylation of DNA at the O6 and N7 positions of guanine, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[3][4] Preclinical studies in mice are crucial for understanding its therapeutic potential, mechanisms of resistance, and for the development of novel combination therapies.

Data Presentation: Temozolomide Dosing and Administration in Mouse Models

The following tables summarize common dosing regimens, administration routes, and vehicle solutions for TMZ in various mouse models of cancer.

Table 1: Temozolomide Administration via Oral Gavage

| Mouse Strain/Model | Cancer Type | Dosage | Vehicle | Treatment Schedule | Reference(s) |

| C57BL/6 | Glioblastoma (GL261) | 10 mg/kg | 5% DMSO + 30% PEG300 + H₂O | 5 times per week until experiment end | [5] |

| BALB/c nude | Glioblastoma (U87MG) | 10 mg/kg | 5% DMSO + 30% PEG300 + H₂O | 5 times per week until experiment end | [5] |

| C57BL/6j | Glioblastoma (GL261) | 60 mg/kg | 10% DMSO | Every 6 days, starting day 11 post-inoculation | [6] |

| Nude Mice | Glioblastoma (Gli36dEGFR) | 25 or 50 mg/kg | Not Specified | Daily for 7 days | [7] |

| C57BL/6 | Glioblastoma (GL261) | 50 mg/kg | Not Specified | Single dose | [8] |

Table 2: Temozolomide Administration via Intraperitoneal (IP) Injection

| Mouse Strain/Model | Cancer Type | Dosage | Vehicle | Treatment Schedule | Reference(s) |

| p16/p19 ko mice | Glioblastoma (SVZ-EGFR) | 10 or 50 mg/kg | PBS + 1% BSA | 5 days per week or other specified schedules | [9] |

| Nude Mice | Glioblastoma (U87) & Lewis Lung Carcinoma | 100 mg/kg | Not Specified | 5 consecutive days | [10] |

Experimental Protocols

Protocol 1: Preparation of Temozolomide for Oral Gavage

This protocol describes the preparation of a TMZ solution suitable for oral administration in mice. Due to its poor aqueous solubility, a co-solvent system is typically required.

Materials:

-

Temozolomide (TMZ) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile water or saline

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Safety First: Conduct all work with powdered TMZ in a certified chemical fume hood.[11] TMZ is a suspected carcinogen and mutagen; wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.[11]

-

Calculate Required Amounts: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of TMZ and the final volume of the vehicle needed. Assume a standard gavage volume of 100-200 µL per mouse.

-

Vehicle Preparation: Prepare the vehicle solution. For a vehicle of 5% DMSO and 30% PEG300, combine the required volumes of DMSO, PEG300, and sterile water in a sterile conical tube. For example, to make 10 mL of vehicle, mix 0.5 mL DMSO, 3 mL PEG300, and 6.5 mL sterile water.

-

Dissolving TMZ: Weigh the calculated amount of TMZ powder and add it to the vehicle solution.

-

Solubilization: Vortex the mixture vigorously until the TMZ is completely dissolved. Gentle warming (to 25-30°C) may aid in dissolution, but ensure the solution remains clear upon cooling to room temperature.[12]

-

Fresh Preparation: Prepare the TMZ solution fresh before each administration, as it is unstable in aqueous solutions.[12]

Protocol 2: Administration of Temozolomide via Oral Gavage

Materials:

-

Prepared TMZ solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Handling: Weigh each mouse to determine the precise volume of TMZ solution to administer.

-

Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent injury.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus and advance it into the stomach.

-

Administration: Slowly dispense the calculated volume of the TMZ solution.

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Protocol 3: Administration of Temozolomide via Intraperitoneal (IP) Injection

Materials:

-

Prepared TMZ solution (e.g., in PBS + 1% BSA)

-

Sterile needles (e.g., 25-27 gauge)

-

1 mL syringes

-

70% ethanol wipes

-

Animal scale

Procedure:

-

Animal Handling: Weigh each mouse to calculate the correct injection volume.

-

Restraint: Securely restrain the mouse to expose the abdomen. One common method is to scruff the mouse and turn it over so the abdomen is facing upwards.

-

Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[13]

-

Injection: Clean the injection site with an ethanol wipe. Insert the needle at a 30-45 degree angle.[14] Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (urine or blood) enters the syringe. If aspiration is clear, slowly inject the TMZ solution.

-

Post-Injection Monitoring: Place the mouse back in its cage and observe for any adverse reactions.

Mandatory Visualizations

Mechanism of Action and Resistance Pathways

The primary mechanism of TMZ is DNA alkylation. However, tumor cells can develop resistance, often through the action of the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) or through the activation of survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[2][3][7]

Caption: Mechanism of Temozolomide action and associated resistance pathways.

Experimental Workflow for TMZ Efficacy Study

A typical workflow for assessing the in vivo efficacy of TMZ in a mouse glioma model involves several key stages, from model creation to data analysis.

Caption: Standard workflow for a preclinical TMZ efficacy study in mice.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting WNT Signaling for Multifaceted Glioblastoma Therapy [frontiersin.org]

- 5. Wnt/β-catenin signaling pathway induces autophagy-mediated temozolomide-resistance in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Glioblastoma - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merck.com [merck.com]

- 10. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - ProQuest [proquest.com]

- 11. ehs.utoronto.ca [ehs.utoronto.ca]

- 12. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.vt.edu [research.vt.edu]

- 14. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for Dissolving Temozolomide for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma.[1][2] It is a prodrug that, under physiological pH, undergoes rapid, non-enzymatic conversion to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine residues, which triggers DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][5]

The efficacy of temozolomide in vitro is highly dependent on the cellular DNA repair machinery, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the methylation and confer resistance.[6][7] Due to its chemical properties, temozolomide presents challenges in its dissolution for in vitro studies. It is poorly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO).[5][8]

These application notes provide detailed protocols for the proper dissolution and handling of temozolomide to ensure reproducible and accurate results in various in vitro assays.

Data Presentation: Solubility and Storage

Proper solubilization and storage are critical for maintaining the integrity and activity of temozolomide.

Table 1: Solubility of Temozolomide

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 9.7 - 39 | 50 - 200 | The most common and recommended solvent for preparing high-concentration stock solutions.[9][10][11] Ultrasonic agitation may be needed.[6] |

| Water | ~2.86 - 5 | ~14.7 | Slightly soluble.[6][12] Not recommended for high-concentration stocks. |

| PBS (pH 7.2) | ~0.33 | ~1.7 | Very low solubility.[8][11] |

Table 2: Storage and Stability of Temozolomide Solutions

| Solution Type | Solvent | Storage Temperature | Stability | Notes |

| Powder | - | -20°C | Long-term | Protect from light.[6] |

| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen.[6] |

| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen.[6] |

| Aqueous Solution | Water / Buffer | 2°C - 8°C | < 24 hours | Not recommended for storage beyond one day due to rapid hydrolysis at physiological pH.[8][13] Prepare fresh before use.[12] |

Experimental Protocols

Safety Precaution: Temozolomide is considered a potential mutagen and carcinogen.[1] All handling of the powdered form and concentrated solutions should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

Protocol 1: Preparation of a High-Concentration Temozolomide Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for future use.

Materials:

-

Temozolomide powder (MW: 194.15 g/mol )

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of temozolomide powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 19.42 mg of temozolomide.

-

Solvent Addition: Add the calculated amount of DMSO to the vial containing the temozolomide powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously. If the powder does not dissolve completely, use an ultrasonic bath for short intervals until the solution is clear.[6]

-

Sterilization (Optional): If required for the specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, as DMSO can have cytotoxic effects.[5][11] Always include a vehicle control (medium with the same final DMSO concentration as the highest TMZ concentration) in your experiments.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 100 mM TMZ stock solution at room temperature.

-

Intermediate Dilution (Optional): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate stock in cell culture medium. For example, to make a 1 mM intermediate stock from a 100 mM stock, add 10 µL of the 100 mM stock to 990 µL of culture medium.

-

Final Dilution: Prepare the final working concentrations by diluting either the main stock or the intermediate stock directly into the cell culture medium.

Table 3: Example Dilution Series from a 100 mM Stock Solution

| Desired Final Concentration (µM) | Volume of 100 mM Stock (µL) | Final Volume of Medium (mL) | Final DMSO Concentration (%) |

| 10 | 0.1 | 1 | 0.01% |

| 50 | 0.5 | 1 | 0.05% |

| 100 | 1.0 | 1 | 0.1% |

| 250 | 2.5 | 1 | 0.25% |

| 500 | 5.0 | 1 | 0.5% |

Note: The IC50 for temozolomide can vary significantly between cell lines, from ~14 µM in sensitive lines to over 200 µM in resistant lines, largely dependent on MGMT expression status.[4]

Mandatory Visualizations

Temozolomide Mechanism of Action

Caption: Mechanism of Temozolomide action from prodrug activation to induction of apoptosis.

Experimental Workflow for a Cell Viability Assay

Caption: General workflow for assessing cell viability after Temozolomide treatment using an MTT assay.

References

- 1. ehs.utoronto.ca [ehs.utoronto.ca]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Establishment of a Novel Temozolomide Resistant Subline of Glioblastoma Multiforme Cells and Comparative Transcriptome Analysis With Parental Cells | Anticancer Research [ar.iiarjournals.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Enhancing temozolomide in vivo stability and efficacy through hybrid nanoconjugate approach for improved glioblastoma multiforme treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Temozolomide for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Temozolomide (TMZ) in various cell culture experiments. The included protocols and data are intended to assist in the effective design and execution of in vitro studies involving this key chemotherapeutic agent.

Introduction to Temozolomide

Temozolomide (TMZ) is an oral alkylating agent of the imidazotetrazine class used in the treatment of glioblastoma (GBM), one of the most aggressive primary brain tumors.[1][2] At physiological pH, TMZ undergoes spontaneous conversion to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then forms a highly reactive methyl diazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] The cytotoxic effects of TMZ are primarily mediated by the O6-methylguanine (O6-MeG) adduct, which, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[3][5]

Determining the Optimal TMZ Concentration: Key Considerations

The optimal concentration of TMZ for cell culture experiments is highly dependent on several factors:

-

Cell Line: Different cancer cell lines exhibit varying sensitivities to TMZ. This is often linked to their MGMT expression status; cells with low or no MGMT expression are generally more sensitive.

-

Treatment Duration: The cytotoxic effects of TMZ are time-dependent. Common exposure times in vitro range from 24 to 144 hours.[6]

-

Experimental Endpoint: The concentration required to induce apoptosis may differ from that needed to study effects on cell migration or to investigate synergistic effects with other drugs.

Due to these variables, it is crucial to determine the optimal TMZ concentration empirically for each specific experimental system. A common starting point is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.

Quantitative Data: IC50 Values of Temozolomide in Glioblastoma Cell Lines

The following table summarizes a range of reported IC50 values for commonly used glioblastoma cell lines, providing a valuable reference for initiating your experiments.

| Cell Line | MGMT Status | Exposure Time (hours) | IC50 (µM) | Reference |

| U87 | Low/Deficient | 24 | 123.9 (median) | [6] |

| 48 | 223.1 (median) | [6] | ||

| 72 | 230.0 (median) | [6] | ||

| U251 | Low/Deficient | 48 | 240.0 (median) | [6] |

| 72 | 176.5 (median) | [6] | ||

| T98G | High/Proficient | 72 | 438.3 (median) | [6] |

| A172 | Low/Deficient | 72 | ~16-24% inhibition at 400 µM | [7] |

| LN-229 | Low/Deficient | 120-144 | Apoptosis increases significantly | [8] |

| Patient-Derived | Variable | 72 | 476 - 1757 | [9] |

| Patient-Derived | Variable | 72 | 220 (median) | [6] |

Note: These values represent medians or approximations from various studies and should be used as a guide. It is highly recommended to determine the IC50 in your specific laboratory conditions.

Experimental Protocols